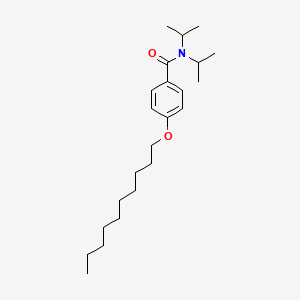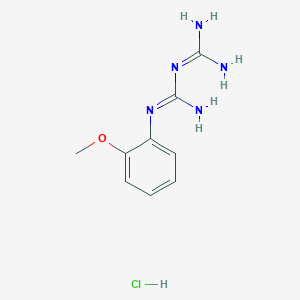
4-(decyloxy)-N,N-diisopropylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Decyloxy)-N,N-diisopropylbenzamide, also known as DIBO, is a synthetic compound that has gained significant attention in the field of chemical biology due to its potential as a chemical tool for studying protein-protein interactions. DIBO is a small molecule that can selectively crosslink proteins, enabling the study of protein interactions in a controlled environment.
科学的研究の応用
4-(decyloxy)-N,N-diisopropylbenzamide has been used in various scientific research applications, including the study of protein-protein interactions. This compound can selectively crosslink proteins that are in close proximity, enabling the study of protein interactions in a controlled environment. This has important implications for drug discovery, as many diseases are caused by abnormal protein-protein interactions. This compound has also been used to study the structure and function of proteins, as well as to develop new protein-based materials.
作用機序
4-(decyloxy)-N,N-diisopropylbenzamide works by selectively crosslinking proteins that are in close proximity. The crosslinking occurs through the formation of a covalent bond between the protein and this compound. This can occur through the reaction of the primary amine group on lysine residues with the carbonyl group on this compound. The crosslinking of proteins can alter their structure and function, enabling the study of protein-protein interactions.
Biochemical and Physiological Effects
This compound has been shown to have minimal biochemical and physiological effects on cells and tissues. This makes it an ideal chemical tool for studying protein-protein interactions, as it does not interfere with the normal functioning of cells and tissues.
実験室実験の利点と制限
One of the advantages of using 4-(decyloxy)-N,N-diisopropylbenzamide as a chemical tool is its selectivity for crosslinking proteins that are in close proximity. This enables the study of specific protein-protein interactions in a controlled environment. This compound is also relatively easy to synthesize and can be used in a variety of experimental settings.
One of the limitations of using this compound is its potential to crosslink proteins that are not in close proximity. This can lead to non-specific crosslinking and interfere with the interpretation of experimental results. Additionally, this compound may not be suitable for studying protein interactions that occur in complex biological systems, as it may not be able to penetrate cell membranes.
将来の方向性
There are several future directions for research on 4-(decyloxy)-N,N-diisopropylbenzamide. One area of research is the development of new this compound derivatives that have improved selectivity and specificity for crosslinking proteins. Another area of research is the application of this compound in the study of protein interactions in complex biological systems, such as in vivo models. Additionally, this compound could be used in the development of new protein-based materials for use in biotechnology and medicine.
Conclusion
In conclusion, this compound, or this compound, is a synthetic compound that has gained significant attention in the field of chemical biology due to its potential as a chemical tool for studying protein-protein interactions. This compound can selectively crosslink proteins that are in close proximity, enabling the study of protein interactions in a controlled environment. While there are limitations to the use of this compound, such as its potential for non-specific crosslinking, there are also many future directions for research on this compound. The development of new this compound derivatives and the application of this compound in complex biological systems are just a few examples of potential future research directions.
合成法
The synthesis of 4-(decyloxy)-N,N-diisopropylbenzamide involves a multi-step process that starts with the reaction of 4-bromo-N,N-diisopropylbenzamide with decanol in the presence of potassium carbonate. The resulting intermediate is then subjected to a Suzuki coupling reaction with boronic acid to yield this compound. The purity of the final product can be improved through recrystallization.
特性
IUPAC Name |
4-decoxy-N,N-di(propan-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H39NO2/c1-6-7-8-9-10-11-12-13-18-26-22-16-14-21(15-17-22)23(25)24(19(2)3)20(4)5/h14-17,19-20H,6-13,18H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBGUWWVHWAUUNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C(=O)N(C(C)C)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H39NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-benzyl-7-(3-bromobenzyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B5203436.png)
![N-methyl-2-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B5203437.png)
![1-[4-(2-hydroxyethyl)-1-piperazinyl]-3-(2-isopropyl-5-methylphenoxy)-2-propanol dihydrochloride](/img/structure/B5203450.png)
![5-{2-[(4-methylbenzyl)oxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5203459.png)
![isopropyl 7-(4-bromophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5203465.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)-N~1~-2-naphthylglycinamide](/img/structure/B5203472.png)
![ethyl 4-[({[2-(dimethylamino)-3-pyridinyl]methyl}amino)methyl]-1H-pyrazole-3-carboxylate](/img/structure/B5203475.png)
![7-(3-bromo-4-ethoxy-5-methoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5203479.png)
![2-(1,3-benzothiazol-2-ylthio)-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5203500.png)
![1-{[1-(2-chloro-4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(3-fluorobenzyl)piperazine](/img/structure/B5203510.png)
![3-{[4-(1-piperidinyl)-2-butyn-1-yl]oxy}propanenitrile](/img/structure/B5203532.png)
![N-(4-methylphenyl)-N'-[2-(4-phenyl-1-piperazinyl)ethyl]urea](/img/structure/B5203540.png)
![1-(2-adamantyl)-4-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B5203541.png)